Bromobenzyl cyanide
Overview
Description
Bromobenzyl cyanide, also known as α-bromobenzyl cyanide, is an organic compound with the chemical formula C₈H₆BrN. It is a lachrymatory agent, meaning it causes tearing and irritation when it comes into contact with the eyes. This compound was introduced during World War I by the Allied Powers and was used as a chemical warfare agent due to its potent effects .
Preparation Methods
Bromobenzyl cyanide can be synthesized through several methods. One common synthetic route involves the bromination of benzyl cyanide. The process typically includes the following steps :
Chlorination of Toluene: Toluene is chlorinated to form benzyl chloride.
Conversion to Benzyl Cyanide: Benzyl chloride is then converted to benzyl cyanide by reacting with sodium cyanide in an alcoholic solution.
Bromination: Finally, benzyl cyanide is brominated using bromine vapor in the presence of sunlight.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Bromobenzyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as ethyl xanthamidate, to form substituted products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Addition Reactions: This compound can react with thiourea in ethanol to form 5-phenylthiazole-2,4-diamine.
Common reagents used in these reactions include N-bromosuccinimide, dibenzoyl peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromobenzyl cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of substituted aromatic compounds.
Biology: The compound’s lachrymatory properties make it useful in studying the effects of tear gases and other irritants on biological tissues.
Medicine: While not commonly used in modern medicine, this compound’s historical use in chemical warfare has led to studies on its toxicological effects and potential antidotes.
Mechanism of Action
Bromobenzyl cyanide exerts its effects primarily through irritation of the mucous membranes. When it comes into contact with the eyes, it causes severe irritation and tearing. The compound acts on voltage-gated chloride channels, which play a role in regulating cell volume, membrane potential stabilization, and signal transduction .
Comparison with Similar Compounds
Bromobenzyl cyanide is similar to other lachrymatory agents such as chloroacetophenone and benzyl cyanide. it is unique in its combination of a bromine atom and a cyanide group, which contributes to its potent irritant properties . Similar compounds include:
Chloroacetophenone: Another lachrymatory agent used in riot control.
Benzyl Cyanide: An organic compound used as a precursor in organic synthesis.
Properties
IUPAC Name |
2-bromo-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFBOUSHUEAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871146 | |
Record name | Bromo(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow crystals; [CAMEO] Yellowish solid with an odor of soured fruit; mp = 29 deg C; [HSDB] Pure: Yellow to white solid; Impure: Oily brown liquid; [EPA OHM/TADS] | |
Record name | Bromobenzyl cyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1456 | |
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Boiling Point |
242 °C @ 760 MM HG | |
Record name | ALPHA-BROMOBENZYL CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, ETHER, ACETONE, CHLOROFORM, COMMON ORGANIC SOLVENTS; SOL IN PHOSGENE, CHLOROPICRIN, BENZYL CYANIDE | |
Record name | ALPHA-BROMOBENZYL CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.539 @ 29 °C/4 °C | |
Record name | ALPHA-BROMOBENZYL CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.8 (AIR= 1) | |
Record name | ALPHA-BROMOBENZYL CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00465 [mmHg], 0.012 MM HG @ 20 °C | |
Record name | Bromobenzyl cyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1456 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ALPHA-BROMOBENZYL CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH CRYSTALS FROM DILUTE ALCOHOL | |
CAS No. |
5798-79-8 | |
Record name | α-Bromobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5798-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Bromobenzyl cyanide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromo(phenyl)acetonitrile | |
Source | EPA DSSTox | |
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Record name | Bromo(phenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.863 | |
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Record name | BROMOBENZYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JP1R2F6C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ALPHA-BROMOBENZYL CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77 °F, 29 °C | |
Record name | Bromobenzyl cyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1456 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ALPHA-BROMOBENZYL CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of Bromobenzyl cyanide?
A: this compound is a potent lachrymator (tear gas) that primarily targets the mucous membranes of the eyes, causing intense irritation and tearing. [] This effect is thought to be mediated by the release of cyanide ions upon decomposition of the compound. [] Cyanide ions are potent inhibitors of cytochrome c oxidase, a crucial enzyme in the electron transport chain responsible for cellular respiration. [] Inhibition of this enzyme disrupts energy production within cells, particularly affecting tissues with high energy demands like the central nervous system and the heart. []
Q2: How is this compound detected and quantified in various matrices?
A: Gas chromatography coupled with various detectors, such as flame ionization detection (FID) or headspace gas chromatography (GCHS), is commonly employed for the sensitive detection and quantification of this compound. [] These techniques are particularly useful for analyzing volatile organic compounds like this compound in complex matrices, such as pharmaceutical products.
Q3: Can you elaborate on the use of this compound in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis. For example, it reacts with thiourea derivatives to yield 4-amino-2-iminothiazoline derivatives. [] Additionally, it is employed in the synthesis of 2-(4-Bromobenzyl)-benzimidazole, a compound investigated for its corrosion inhibition properties. [] Furthermore, researchers have explored its reactivity with sodium salts of fatty acids and benzoic acid. []
Q4: How does the structure of this compound relate to its reactivity?
A4: The presence of the benzyl group, the cyanide group, and the bromine atom in the para position on the benzene ring contributes to the reactivity of this compound. The benzylic position is susceptible to nucleophilic attack, while the cyanide group can participate in various reactions, such as nucleophilic addition. The bromine atom can undergo substitution reactions, further diversifying the reactivity of this compound.
Q5: Are there any concerns regarding the presence of this compound as an impurity in pharmaceuticals?
A: Yes, the presence of this compound in pharmaceuticals, particularly those containing Brompheniramine Maleate, raises significant concerns due to its genotoxic nature. [] Regulatory agencies and the pharmaceutical industry closely monitor and strive to minimize the levels of this genotoxic impurity in drug substances and products. []
Q6: What strategies are employed to mitigate the risks associated with this compound?
A: To minimize the risk posed by this compound, stringent control measures are implemented throughout the manufacturing process. [] This includes optimizing synthetic routes to minimize its formation, implementing rigorous purification steps, and employing highly sensitive analytical methods to ensure its levels remain below the acceptable limits. []
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